molecular formula C13H21N3 B1309455 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine CAS No. 58334-09-1

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Cat. No. B1309455
CAS RN: 58334-09-1
M. Wt: 219.33 g/mol
InChI Key: LBPUXJVDEJKNGK-UHFFFAOYSA-N
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Description

“2-(4-o-Tolyl-piperazin-1-yl)-ethylamine” is a chemical compound that has been studied for its potential therapeutic applications . It is also known as “4-o-Tolyl-1-piperazineethanol” and has the molecular formula C13H20N2O .


Synthesis Analysis

The synthesis of this compound has been described in the literature . It was selected from a library of previously synthesized and described structures, considering its non-selective affinity for the adrenoceptors with a preference towards the α1-adrenoceptors .


Molecular Structure Analysis

The molecular structure of “2-(4-o-Tolyl-piperazin-1-yl)-ethylamine” includes a piperazine ring, which is a heterocyclic amine, and a tolyl group, which is a methylphenyl group . The compound has a non-selective affinity for the adrenoceptors .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Novel Compounds : A study by Rajkumar, Kamaraj, and Krishnasamy (2014) highlights the synthesis of novel derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, which are then evaluated for antimicrobial activities. These compounds show significant antibacterial and antifungal activities, demonstrating the potential of derivatives of piperazine compounds like 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine in antimicrobial research (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Analysis and Pharmacology

  • Quantitative Structure-Activity Relationship (QSAR) Assays : Research by Brzezińska, Kośka, and Walczyński (2003) utilized thin-layer chromatographic data in QSAR assays of derivatives including those similar to 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine. This study indicates the use of such compounds in developing predictive models for pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).

Antimicrobial Studies

  • Development of Antimicrobial Agents : Saadeh, Mosleh, and Mubarak (2009) synthesized novel compounds from antiparasitic precursors, including derivatives of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine. These compounds exhibited potent antiamoebic and antigiardial activities, suggesting their potential as antimicrobial agents (Saadeh, Mosleh, & Mubarak, 2009).

Chemical Reactions and Synthesis

  • Reactions with Vinylphosphonates : Khusainova, Samigullin, and Galkina (2017) investigated the reactions of vinylphosphonates with piperazines, including the addition of 2-(piperazin-1-yl)ethanamine to diethyl vinylphosphonate. This research demonstrates the chemical reactivity of piperazine derivatives and their application in organic synthesis (Khusainova, Samigullin, & Galkina, 2017).

Environmental Applications

  • Carbon Dioxide Capture : Freeman, Davis, and Rochelle (2010) explored the degradation of aqueous piperazine in carbon dioxide capture. Piperazine derivatives, including 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine, have applications in carbon capture technologies due to their resistance to thermal degradation and oxidation (Freeman, Davis, & Rochelle, 2010).

Organic Chemistry

  • Synthesis of Optically Active Piperazines : Yahiro and Ito (1986) reported on the synthesis of optically active piperazines from specific precursors, indicating the use of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine derivatives in the production of optically active compounds for various applications in organic chemistry (Yahiro & Ito, 1986).

Future Directions

The compound has shown potential benefits in reducing elevated glucose and triglyceride levels . Future research could explore its potential therapeutic applications in metabolic disorders and other conditions associated with overactivity of the sympathetic nervous system .

properties

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12-4-2-3-5-13(12)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPUXJVDEJKNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406307
Record name 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

CAS RN

58334-09-1
Record name 4-(2-Methylphenyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58334-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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